molecular formula C8H14N2O3 B3260331 1-(Carbamoylamino)cyclohexane-1-carboxylic acid CAS No. 32976-23-1

1-(Carbamoylamino)cyclohexane-1-carboxylic acid

カタログ番号: B3260331
CAS番号: 32976-23-1
分子量: 186.21 g/mol
InChIキー: ARGQBLGGEAPHLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Carbamoylamino)cyclohexane-1-carboxylic acid ( 32976-23-1) is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery research. This white solid compound, with a molecular formula of C 8 H 14 N 2 O 3 and a molecular weight of 186.21 g/mol, features a cyclohexane ring core that is mono-substituted at the 1-position with both a carboxylic acid (C(=O)O) and a ureido (carbamoylamino, NC(N)=O) functional group . This unique structure, which can be represented by the SMILES notation O=C(C1(NC(N)=O)CCCCC1)O, provides researchers with a versatile scaffold . The molecule's value stems from its dual functionality; the carboxylic acid group can undergo typical reactions such as amide coupling and esterification, while the ureido moiety can engage in hydrogen bonding, influencing the compound's physicochemical properties and its interaction with biological targets . As a derivative of cyclohexanecarboxylic acid—a known precursor in industrial synthesis—this compound serves as a critical intermediate for the development of more complex molecules, including potential protease inhibitors, receptor modulators, and candidates for library synthesis in high-throughput screening . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(carbamoylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c9-7(13)10-8(6(11)12)4-2-1-3-5-8/h1-5H2,(H,11,12)(H3,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQBLGGEAPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Carbamoylamino)cyclohexane-1-carboxylic Acid Derivatives: From Biocatalytic Substrates to Spirohydantoin Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biological activity, chemical stability, and pharmacological utility of 1-(carbamoylamino)cyclohexane-1-carboxylic acid (often referred to as N-carbamoyl-1-aminocyclohexanecarboxylic acid or NC-Achc). While often overshadowed by its cyclized derivative (cyclohexanespiro-5'-hydantoin) and its parent amine (1-aminocyclohexanecarboxylic acid/Achc), this molecule occupies a critical junction in chemical biology.

It serves three distinct roles:

  • Biocatalytic Substrate: A specific ligand for N-carbamoyl-amino acid amidohydrolases (carbamoylases) in the industrial production of non-proteinogenic amino acids.

  • Pharmacophore Precursor: The open-chain metabolic precursor to spirohydantoins, a class of potent Aldose Reductase Inhibitors (ARIs) and p300/CBP Histone Acetyltransferase inhibitors.

  • Peptidomimetic Scaffold: A rigid, gem-disubstituted amino acid used to induce specific secondary structures (

    
    -helices, 
    
    
    
    -turns) in bioactive peptides via the Thorpe-Ingold effect.

Structural Basis & Chemical Logic

The Gem-Disubstituted Constraint

The core structure features a cyclohexane ring substituted at the C1 position with both a carboxylic acid and a carbamoyl (urea) group. This gem-disubstitution creates significant steric bulk, restricting rotation around the


 (

) and

(

) bonds.
  • Thorpe-Ingold Effect: The compression of the internal bond angle of the cyclohexane ring forces the external substituents (carbamoyl and carboxyl) closer together. This proximity favors:

    • Rapid Cyclization: Under acidic conditions or thermal stress, the molecule spontaneously cyclizes to form cyclohexanespiro-5'-hydantoin .

    • Conformational Locking: When incorporated into peptides, it stabilizes specific turn geometries, reducing the entropic penalty of receptor binding.

The Equilibrium: Acid vs. Hydantoin

In physiological environments, the molecule exists in an equilibrium that dictates its biological activity. The open acid is the substrate for hydrolytic enzymes, while the closed hydantoin is typically the active pharmacological agent for receptor/enzyme inhibition.

ChemicalEquilibrium OpenAcid 1-(Carbamoylamino) cyclohexane-1-carboxylic Acid (Open Form: Substrate) Transition Tetrahedral Intermediate OpenAcid->Transition Acid/Heat (-H2O) Hydantoin Cyclohexanespiro-5'-hydantoin (Closed Form: Inhibitor) Transition->Hydantoin Cyclization Hydantoin->OpenAcid Hydantoinase (Biocatalysis)

Figure 1: The dynamic equilibrium between the open carbamoyl acid and the closed spirohydantoin. The open form is essential for transport and enzymatic hydrolysis, while the closed form confers hydantoin-based pharmacological activity.

Pharmacological Targets & Biological Activity[1][2][3]

Enzyme Inhibition: Aldose Reductase (AR)

The cyclized form, spirohydantoin, is a classic scaffold for Aldose Reductase Inhibitors (ARIs) .

  • Mechanism: The hydantoin ring mimics the transition state of the glucose reduction reaction. The hydrophobic cyclohexane ring occupies the "specificity pocket" of the AR enzyme, preventing the conversion of glucose to sorbitol.

  • Therapeutic Relevance: Prevention of diabetic complications (neuropathy, cataracts) caused by sorbitol accumulation.

  • Key Derivative: Sorbinil is the archetype, but 1-(carbamoylamino)cyclohexane derivatives serve as simplified, non-chiral probes for this pocket.

Biocatalysis: Carbamoylase Specificity

The open acid is the specific substrate for N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) and its L-enantiomer counterpart.[1]

  • Activity: These enzymes hydrolyze the

    
     bond of the ureido group, releasing ammonia, 
    
    
    
    , and the free amino acid (1-aminocyclohexanecarboxylic acid).
  • Industrial Application: This reaction is the final step in the "Hydantoinase Process" used to manufacture kilogram-scale quantities of optically pure amino acids for antibiotics and peptide drugs.

  • Substrate Specificity: The cyclohexane ring provides a critical hydrophobic anchor. Studies show that D-carbamoylases from Agrobacterium and Pseudomonas show high affinity for this substrate due to hydrophobic stacking in the active site (Tyr/Phe residues).

Epigenetic Modulation: p300/CBP Inhibition

Recent high-throughput screens have identified spirohydantoins derived from this scaffold as inhibitors of p300/CBP Histone Acetyltransferases (HATs) .

  • Activity: Modulation of chromatin structure and gene expression.

  • Selectivity: Unlike earlier HAT inhibitors, the spirohydantoin core offers oral bioavailability and selectivity against serotonin/dopamine transporters.

Experimental Protocols

Synthesis of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Objective: To synthesize the open-chain ureido acid without premature cyclization to the hydantoin.

Materials:

  • 1-Aminocyclohexanecarboxylic acid (Achc)[2][3]

  • Potassium Cyanate (KCNO)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Protocol:

  • Dissolution: Dissolve 10 mmol of 1-aminocyclohexanecarboxylic acid in 20 mL of 1.0 M NaOH. Ensure complete dissolution (pH > 10).

  • Carbamoylation: Add 15 mmol of Potassium Cyanate (KCNO) slowly with stirring.

  • Incubation: Heat the mixture to 60°C for 2 hours. The basic pH is critical here; it promotes the nucleophilic attack of the amine on the cyanate but prevents the acid-catalyzed cyclization to hydantoin.

  • Precipitation (Critical Step): Cool the solution to 0°C on ice. Carefully acidify with concentrated HCl dropwise to pH 3.0.

    • Note: Do not drop below pH 2.0 or heat during acidification, as this will force cyclization to the spirohydantoin.

  • Filtration: The product, 1-(carbamoylamino)cyclohexane-1-carboxylic acid, precipitates as a white solid. Filter immediately and wash with ice-cold water.

  • Validation: Verify structure via IR (look for Carboxyl C=O at ~1700 cm⁻¹ and Urea C=O at ~1650 cm⁻¹) and absence of Hydantoin ring peaks.

Enzyme Assay: Carbamoylase Activity (Colorimetric)

Objective: To measure the biological hydrolysis of the carbamoyl group (biocatalytic activity).

Principle: Detection of the ureido group using p-dimethylaminobenzaldehyde (Ehrlich’s Reagent). As the enzyme hydrolyzes the substrate, the colorimetric signal decreases (or ammonia release is measured via Nessler's reagent).

Reagents:

  • Substrate Stock: 10 mM 1-(carbamoylamino)cyclohexane-1-carboxylic acid in 0.1 M Phosphate Buffer (pH 7.5).

  • Ehrlich’s Reagent: 10% p-dimethylaminobenzaldehyde in concentrated HCl.

Workflow:

  • Incubation: Mix 900 µL of Substrate Stock with 100 µL of Enzyme Preparation (e.g., Pseudomonas lysate).

  • Reaction: Incubate at 37°C for 15–60 minutes.

  • Termination: Stop reaction by adding 500 µL of 10% Trichloroacetic acid (TCA). Centrifuge to remove protein.

  • Color Development: Mix 500 µL of supernatant with 250 µL of Ehrlich’s Reagent.

  • Quantification: Measure Absorbance at 438 nm .

    • Interpretation: High absorbance = Intact substrate (Low activity). Decreasing absorbance = Hydrolysis (High activity).

Data Summary & SAR

The following table summarizes the Structure-Activity Relationship (SAR) for derivatives of this scaffold.

DerivativeR-Group (N-Term)Primary TargetBiological OutcomeRef
Parent Acid -HCarbamoylaseHydrolysis to Achc + NH₃[1, 2]
Spirohydantoin CyclizedAldose ReductaseIC₅₀ < 10 µM (Inhibition)[3]
N-Methyl Spiro -CH₃ (Cyclized)p300/CBP HATEpigenetic modulation[4]
Peptide-Achc Peptide ChainGPCRs / IntegrinsConformational constraint (

-turn)
[5]
Biological Pathway Visualization

BiocatalysisPathway Hydantoin 5-Substituted Hydantoin (Racemic Feedstock) D_CarbAcid N-Carbamoyl-D-Amino Acid (Intermediate) Hydantoin->D_CarbAcid Ring Opening L_CarbAcid N-Carbamoyl-L-Amino Acid (Unreactive in D-pathway) Hydantoin->L_CarbAcid Spontaneous Racemization D_AminoAcid D-Amino Acid (Final Product) D_CarbAcid->D_AminoAcid Hydrolysis (-NH3, -CO2) Enz_Hydantoinase Enzyme 1: D-Hydantoinase Enz_Hydantoinase->D_CarbAcid Enz_Carbamoylase Enzyme 2: D-Carbamoylase Enz_Carbamoylase->D_AminoAcid

Figure 2: The "Hydantoinase Process."[1] The N-carbamoyl derivative is the crucial intermediate. D-carbamoylase stereoselectively hydrolyzes the D-isomer, while the unreacted L-hydantoin racemizes, allowing for 100% theoretical yield of the D-amino acid.

References

  • Ogawa, J., et al. (1995). "Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans." Applied Microbiology and Biotechnology. Link

  • Chien, H. R., et al. (2003). "Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase." Journal of Biological Chemistry. Link

  • Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors derived from 1-aminocyclohexanecarboxylic acid." Journal of Medicinal Chemistry. Link

  • Ji, Z., et al. (2021).[4] "Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases."[4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry. Link

Sources

Methodological & Application

Application Note: HPLC Method Development for 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the method development lifecycle for 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (CAS: 32976-23-1), a polar, non-chromophoric impurity often encountered in the synthesis of Gabapentin and related cyclohexane-amino acid analogs.

Introduction: The Analytical Challenge

1-(Carbamoylamino)cyclohexane-1-carboxylic acid presents a classic "analytical blind spot" in pharmaceutical development. Structurally, it consists of a cyclohexane ring substituted at the C1 position with both a carboxylic acid group (


) and a ureido group (

).

Key Analytical Hurdles:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system or aromatic ring. Its UV absorption is limited to the weak end-absorption of the carbonyl groups (< 210 nm), making standard UV detection at 254 nm impossible.
    
  • High Polarity: The presence of both urea and carboxylic acid moieties imparts significant polarity, leading to poor retention on standard C18 columns (elution near the void volume,

    
    ).
    
  • pH Sensitivity: The analyte exhibits pH-dependent speciation. The carboxylic acid (

    
    ) ionizes to carboxylate at neutral pH, further reducing retention on reversed-phase media.
    

This guide provides two distinct protocols: a Robust QC Method (UV) for routine purity analysis and a High-Sensitivity Method (LC-MS/CAD) for trace impurity profiling.

Method Development Strategy

The development process follows a logical decision tree based on the available instrumentation and sensitivity requirements.

Decision Matrix (Graphviz Diagram)

MethodSelection Start Start: Method Selection Chromophore Is UV Detection Required? Start->Chromophore Sensitivity Trace Level (<0.05%)? Chromophore->Sensitivity No (or weak) UV_Yes Protocol A: HPLC-UV (Low λ) Chromophore->UV_Yes Yes (Limit > 0.1%) Sensitivity->UV_Yes No UV_No Protocol B: LC-MS / CAD Sensitivity->UV_No Yes Condition_UV Req: Phosphate Buffer pH 2.5 Column: C18-Aq / Polar Embedded UV_Yes->Condition_UV Condition_MS Req: Volatile Buffer (Formic Acid) Mode: HILIC or C18-Aq UV_No->Condition_MS

Caption: Decision tree for selecting the appropriate detection and separation mode based on sensitivity needs.

Protocol A: Robust HPLC-UV Method (Quality Control)

Objective: Routine assay and purity analysis where trace sensitivity is not critical (LOD ~ 1-5 µg/mL). Mechanism: Ion-Suppression Reversed-Phase Chromatography. By lowering the pH below the


 of the carboxylic acid, we suppress ionization, rendering the molecule neutral and increasing its hydrophobic interaction with the C18 stationary phase.
Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3-5 µm)"Aq" columns are designed to resist phase collapse in highly aqueous mobile phases, essential for retaining polar analytes.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5Low pH (< 3.0) suppresses -COOH ionization. Phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger eluent, low UV cutoff.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 205 nm (Bandwidth 4 nm)Targets the carbonyl

transition. Reference wavelength: 360 nm (to correct drift).
Temperature 30°CControls viscosity and retention reproducibility.
Injection Vol. 10 - 20 µLHigher volume compensates for low UV extinction coefficient.
Gradient Program

Note: Start with high aqueous to trap the polar analyte.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold (Trapping)
5.0955Isocratic for polar retention
15.06040Elution of hydrophobic impurities
20.06040Wash
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: Mobile Phase A (Buffer pH 2.5). Crucial: Do not dissolve in pure organic solvent; "solvent effect" will cause peak distortion and breakthrough for this polar analyte.

  • Concentration: Prepare standard at 0.5 mg/mL.

Protocol B: High-Sensitivity LC-MS / CAD Method

Objective: Trace impurity profiling, genotoxic impurity screening, or when UV sensitivity is insufficient. Mechanism: HILIC (Hydrophilic Interaction Liquid Chromatography) or RP-MS.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Amide or Ascentis Express HILIC (2.1 x 100 mm, 2.7 µm)HILIC provides superior retention for polar/zwitterionic compounds compared to C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 with Formic Acid) in WaterVolatile buffer required for MS/CAD.
Mobile Phase B AcetonitrileHILIC "weak" solvent (promotes retention).
Detection MS (ESI+) or CAD (Charged Aerosol Detector)ESI+: Detects

(m/z ~187). CAD: Universal response independent of chromophore.
HILIC Gradient Program

Note: HILIC gradients run from High Organic to High Aqueous.

Time (min)% A (Aq Buffer)% B (ACN)Event
0.01090Initial Condition
2.01090Hold
12.04060Gradient Elution
15.04060Wash
15.11090Re-equilibration
20.01090End

Method Validation Parameters (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of Core Requirements), the method must include system suitability tests (SST) that flag failure modes immediately.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5.
    
    • Failure Cause: Secondary interactions with silanols.

    • Fix: Increase buffer strength (UV method) or check column age.

  • Capacity Factor (

    
    ):  Must be > 2.0.
    
    • Failure Cause: Analyte eluting with void volume.

    • Fix: Reduce % Organic in initial mobile phase (e.g., go from 5% to 2% B).

  • Precision (RSD): < 2.0% for 6 replicate injections.

Linearity & Range

Due to the weak chromophore, linearity at the LOQ level is the biggest risk.

  • Range: 0.1% (LOQ) to 120% of target concentration.

  • Acceptance:

    
    .
    

Troubleshooting & Mechanistic Insights

Signal-to-Noise Ratio Issues (UV Method)
  • Problem: Drifting baseline or high noise at 205 nm.

  • Root Cause: Impure solvents or "Cutoff" absorbance of the buffer.

  • Solution: Use "HPLC Grade" or "LC-MS Grade" Phosphoric Acid. Avoid Acetate or Formate buffers for UV < 210 nm as they absorb strongly.

Peak Splitting
  • Problem: The main peak appears as a doublet.

  • Root Cause:

    • Sample Solvent Mismatch: Injecting a sample dissolved in 100% ACN into a 95% Water mobile phase.

    • Stereoisomers: The cyclohexane ring allows for cis/trans isomerism if the substitution pattern allows (though 1,1-substitution is achiral at C1 unless other ring carbons are substituted, but conformers may exist).

  • Solution: Always match sample diluent to the initial mobile phase.

Stability of the Ureido Group[1]
  • Insight: The urea linkage is generally stable, but prolonged exposure to high temperatures (>50°C) in acidic media can lead to hydrolysis, yielding 1-aminocyclohexanecarboxylic acid .

  • Protocol Control: Keep autosampler temperature at 4-10°C. Limit run times to < 30 mins.

References

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. USP-NF. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for RP-HPLC of polar compounds).
  • SIELC Technologies . Separation of Cyclohexanecarboxylic acid, 1-amino- on Newcrom R1 HPLC column. (Demonstrates mixed-mode separation of the parent amino acid). Link

  • PubChem . 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (Compound Summary). National Library of Medicine. Link

  • Separations (Journal) . Analysis of Urinary Amino Acids by HPLC with Fluorescence Detection. (Discusses derivatization strategies for non-chromophoric amino acids). Link[1]

Sources

solid-phase peptide synthesis using 1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the solid-phase synthesis of peptides containing the 1-(Carbamoylamino)cyclohexane-1-carboxylic acid moiety (also known as 1-ureidocyclohexanecarboxylic acid ).

This specific residue combines the steric bulk of a cyclohexane ring (mimicking 1-aminocyclohexanecarboxylic acid, Ac6c ) with a urea functional group. It acts as a conformationally constrained peptidomimetic, often used to induce specific secondary structures or improve proteolytic stability.

Part 1: Mechanistic Insight & Strategic Design

The "Hydantoin Trap": Why Standard Coupling Fails

The most critical technical challenge with 1-(Carbamoylamino)cyclohexane-1-carboxylic acid is its inherent instability upon carboxyl activation. Unlike standard amino acids, this molecule contains a nucleophilic urea oxygen/nitrogen at the


-position relative to the carboxylate.

If you attempt to activate the free acid (Reagent 1 ) using standard coupling agents (DIC, HATU, HBTU), the urea moiety will rapidly attack the activated ester intramolecularly. This results in the formation of Cyclohexane-spiro-5-hydantoin (Product 3 ), a stable 5-membered ring, rather than the desired peptide bond (Product 2 ).

Expert Directive: Do NOT attempt to couple pre-formed 1-(Carbamoylamino)cyclohexane-1-carboxylic acid directly to the resin. The reaction kinetics overwhelmingly favor cyclization over intermolecular coupling.

The Solution: Post-Synthetic Carbamoylation The only robust method to incorporate this moiety is a stepwise on-resin assembly :

  • Couple the protected amino acid precursor: Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH) .

  • Remove the Fmoc group.[1]

  • Convert the free N-terminal amine to a urea using an isocyanate equivalent (e.g., TMS-NCO).

G Start Target: Peptide-Ac6c-Urea Direct Direct Activation (Reagent: Ureido Acid) Start->Direct Avoid Stepwise Stepwise Assembly (Reagent: Fmoc-Ac6c-OH) Start->Stepwise Recommended Activated Activated Ester Intermediate Direct->Activated DIC/HATU Coupled Resin-Bound Fmoc-Ac6c Stepwise->Coupled Coupling Hydantoin FAILURE: Spiro-Hydantoin (Dead End) Activated->Hydantoin Intramolecular Cyclization (Fast) UreaForm SUCCESS: Ureido-Peptide Activated->UreaForm Intermolecular Coupling (Slow) Deprotect Free Amine (H2N-Ac6c-Resin) Coupled->Deprotect 20% Piperidine Deprotect->UreaForm TMS-NCO (Carbamoylation)

Figure 1: Reaction pathway analysis comparing the failed direct activation route (Red) vs. the successful stepwise assembly (Green).

Part 2: Detailed Experimental Protocol

This protocol details the stepwise synthesis of a peptide N-terminally capped with the 1-(Carbamoylamino)cyclohexane-1-carboxylic acid moiety.

Materials Required
  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[2]

  • Amino Acid: Fmoc-1-aminocyclohexanecarboxylic acid (Fmoc-Ac6c-OH ).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Carbamoylating Agent: Trimethylsilyl isocyanate (TMS-NCO ) or Potassium Cyanate (KOCN).

  • Solvents: DMF (anhydrous), DCM, DIPEA.

Step 1: Coupling of Sterically Hindered Fmoc-Ac6c-OH

The cyclohexane ring creates significant steric hindrance at the


-carbon (similar to Aib). Standard coupling conditions often lead to incomplete conversion.
  • Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

  • Activation:

    • Dissolve Fmoc-Ac6c-OH (4 eq, 0.4 mmol) and HATU (3.9 eq) in minimum DMF.

    • Add HOAt (4 eq) to suppress racemization and boost kinetics.

    • Add DIPEA (8 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Microwave (Recommended): 75°C for 20 minutes (Power: 25-30W).

    • Room Temperature: Double coupling is mandatory. 2 x 2 hours.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure completion.

Step 2: Fmoc Deprotection
  • Wash resin with DMF (3x).

  • Treat with 20% Piperidine in DMF (with 0.1M HOBt to prevent aspartimide formation if Asp is present).

    • Cycle 1: 5 minutes.

    • Cycle 2: 10 minutes.

  • Wash extensively with DMF (5x) and DCM (3x).

    • Note: The resulting amine is sterically hindered and attached to a quaternary carbon. It is less nucleophilic than standard amines.

Step 3: On-Resin Carbamoylation (Urea Formation)

Two methods are provided. Method A is preferred for SPPS due to solubility.

Method A: Organic Phase (TMS-NCO) - Recommended Trimethylsilyl isocyanate is soluble in organic solvents and reacts cleanly with the hindered amine.

  • Wash the deprotected resin with dry DCM (3x) to remove traces of DMF/Piperidine.

  • Prepare a solution of TMS-NCO (10-20 equivalents) in dry DCM (or THF).

    • Example: For 0.1 mmol resin, use ~250 µL TMS-NCO in 3 mL DCM.

  • Add solution to the resin.

  • Shake at room temperature for 1 hour .

  • Wash with DCM (3x), DMF (3x), DCM (3x).

  • Kaiser Test: Should be negative (colorless beads), indicating the amine is capped.

Method B: Aqueous Phase (KOCN) - Alternative Use this if TMS-NCO is unavailable. Requires mixed solvent system.

  • Dissolve Potassium Cyanate (KOCN) (10 eq) in a minimum amount of water.

  • Add this to the resin suspended in DMF (ratio DMF:Water ~ 3:1) containing Acetic Acid (10 eq).

    • Mechanism:[3][4][5][6][7][8] Acid generates isocyanic acid (HNCO) in situ.

  • Shake overnight (reaction is slower in biphasic/aqueous systems).

Step 4: Cleavage and Analysis
  • Wash resin with DCM (5x) and dry under nitrogen.

  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).

  • Reaction time: 2-3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Validation:

    • ESI-MS: Check for Mass = [Peptide Mass] + 43 Da (CONH).

    • Note: If Mass = [Peptide Mass] + 43 - 18 (Water loss), you likely formed the hydantoin during cleavage or coupling. This indicates the urea oxygen attacked the carbonyl of the preceding amide bond, usually only a risk if the Ac6c is internal, not N-terminal.

Part 3: Data Summary & Troubleshooting

Table 1: Comparison of Activation Strategies

StrategyReagentsOutcomeRisk Level
Direct Coupling Ureido-Ac6c + HATU/DICSpiro-Hydantoin (Major Product)Critical Failure
Stepwise (Method A) Fmoc-Ac6c → TMS-NCOLinear Ureido-Peptide Low (Recommended)
Stepwise (Method B) Fmoc-Ac6c → KOCN/AcOHLinear Ureido-PeptideMedium (Solubility issues)

Figure 2: Experimental Workflow for Method A

Workflow Step1 1. Resin Preparation (Swell in DMF) Step2 2. Couple Fmoc-Ac6c-OH (HATU/HOAt, 4eq, Microwave 75°C) Step1->Step2 Step3 3. QC: Chloranil Test (Must be colorless) Step2->Step3 Step3->Step2 If Fail (Recouple) Step4 4. Fmoc Removal (20% Piperidine/DMF) Step3->Step4 If Pass Step5 5. Carbamoylation (TMS-NCO in DCM, 1 hr) Step4->Step5 Step6 6. QC: Kaiser Test (Must be colorless) Step5->Step6 Step7 7. TFA Cleavage (95% TFA) Step6->Step7 If Pass

Caption: Step-by-step workflow for incorporating the carbamoylamino-cyclohexane moiety using TMS-NCO.

References

  • Hydantoin Formation Mechanism

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Note: Establishes the cyclization of ureido acids upon activ
  • Synthesis of Peptides with Ac6c

    • Crisma, M., et al. (1997). "Peptide synthesis and structural characterization of sequences containing 1-aminocyclohexane-1-carboxylic acid." Biopolymers, 42(1), 1–11. Link

    • Relevance: Protocols for coupling sterically hindered Ac6c residues.
  • On-Resin Urea Formation (TMS-NCO Method)

    • Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry, 34(2), 595-598.
    • Relevance: While known for the test, the use of isocyanates for capping (and urea formation) is derived from these fundamental amine reactivities.
    • Hemantha, H. P., & Sureshbabu, V. V. (2009). "One-Pot Synthesis of Ureido Peptides." Synlett, 2009(03), 407-410. Link

Sources

Application Note: GC-MS Derivatization of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolomics, toxicology, and pharmaceutical development. It details the robust analysis of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (also known as 1-ureidocyclohexanecarboxylic acid), a polar metabolite often associated with nitrosourea drug metabolism (e.g., CCNU), urea cycle disorders, or as a precursor in hydantoin synthesis.

Abstract & Chemical Context

1-(Carbamoylamino)cyclohexane-1-carboxylic acid is a thermally unstable, polar ureido amino acid. Its analysis by GC-MS presents a specific challenge: the molecule contains a urea moiety (


) and a carboxylic acid (

) on the same carbon. Under thermal stress (GC injector) or acidic conditions, it readily cyclizes to spiro[cyclohexane-1,5'-hydantoin] via the loss of water.

To ensure accurate quantification and identification, this guide provides two distinct protocols:

  • Method A (Direct Silylation): Preserves the open-chain structure using mild derivatization.

  • Method B (Cyclization-Derivatization): Intentionally converts the analyte to the stable spirohydantoin form for robust quantification.

Reaction Pathway

The following diagram illustrates the chemical relationship between the open-chain analyte, its TMS derivative, and the spirohydantoin artifact/target.

ReactionPathway OpenChain 1-(Carbamoylamino) cyclohexane-1-carboxylic acid (Analyte) TMS_Open Tri-TMS Derivative (Open Chain) Target of Method A OpenChain->TMS_Open BSTFA/TMCS 60°C (Mild) Spiro Spiro[cyclohexane-1,5'-hydantoin] (Cyclic Form) OpenChain->Spiro Heat/Acid (-H2O) Cyclization TMS_Spiro Di-TMS Spirohydantoin Target of Method B Spiro->TMS_Spiro BSTFA/TMCS 100°C

Figure 1: Derivatization pathways. Method A targets the open chain; Method B targets the stable cyclic form.

Materials & Reagents

  • Solvents: Pyridine (anhydrous, 99.8%), Acetonitrile (HPLC grade), Ethyl Acetate.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

    • Role: TMCS acts as a catalyst to silylate sterically hindered amines.

  • Standards:

    • 1-Aminocyclohexanecarboxylic acid (precursor).

    • Spiro[cyclohexane-1,5'-hydantoin] (if available, for Method B validation).

  • Equipment: Heating block/dry bath, GC-MS system (Single Quadrupole or Q-TOF).

Protocol A: Direct Silylation (Open Chain Preservation)

Use this method to detect the intact metabolite. Note that "injector breakdown" may still produce small amounts of the hydantoin peak.

Step-by-Step Procedure
  • Lyophilization: Ensure the sample (urine, plasma extract, or cell lysate) is completely dry. Water destroys silylation reagents.

  • Solubilization: Add 50 µL of anhydrous Pyridine .

    • Why: Pyridine acts as an acid scavenger (neutralizing HCl formed from TMCS) and catalyzes the reaction.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

    • Ratio: Ensure at least a 50:1 molar excess of reagent to analyte.

  • Incubation: Cap tightly and heat at 60°C for 45 minutes .

    • Critical: Do not exceed 70°C. Higher temperatures promote cyclization to the hydantoin.

  • Injection: Inject 1 µL into the GC-MS (Splitless or 1:10 Split).

    • Injector Temp: Set to 230°C (lower than standard 250°C to minimize thermal degradation).

Expected Derivative
  • Molecule: Tris(trimethylsilyl)-1-(carbamoylamino)cyclohexane-1-carboxylate.

  • Formula:

    
    
    
  • Active Sites Silylated: -COOH, -NH (internal), -NH (terminal). Note: The terminal amide -NH2 might be mono- or di-silylated depending on steric conditions, but Tri-TMS is the expected major product.

Protocol B: Cyclization-Derivatization (Robust Quantification)

Use this method for high-precision quantification. By forcing the reaction to the stable spirohydantoin form, you eliminate variability caused by partial thermal degradation in the injector.

Step-by-Step Procedure
  • Acid Hydrolysis/Cyclization:

    • Dissolve sample in 200 µL of 6M HCl .

    • Heat at 100°C for 60 minutes .

    • Mechanism: This converts all 1-ureidocyclohexanecarboxylic acid to spiro[cyclohexane-1,5'-hydantoin].

  • Drying: Evaporate to dryness under a stream of nitrogen at 60°C. Co-evaporate with methylene chloride twice to remove traces of acid and water.

  • Derivatization:

    • Add 50 µL Pyridine + 50 µL BSTFA + 1% TMCS .

    • Heat at 100°C for 30 minutes . (Hydantoins require harsher conditions to silylate the imide nitrogens).

  • Injection: Inject 1 µL into GC-MS.

Expected Derivative
  • Molecule: 1,3-Bis(trimethylsilyl)spiro[cyclohexane-1,5'-hydantoin].

  • Formula:

    
    
    
  • Stability: Highly stable; excellent chromatographic peak shape.

GC-MS Parameters & Data Analysis

Chromatographic Conditions
ParameterSetting
Column 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Oven Program 80°C (1 min)

15°C/min

300°C (5 min)
Inlet Temp 230°C (Method A) or 260°C (Method B)[1]
Transfer Line 280°C
Ion Source 230°C (EI, 70 eV)
Mass Spectral Interpretation (EI, 70eV)[2]
1. Open Chain Tri-TMS Derivative (Method A)
  • Molecular Ion (M+): ~402 m/z (Weak).

  • Key Fragments:

    • [M - 15]⁺ (387 m/z): Loss of methyl group from TMS.

    • [M - 117]⁺ (285 m/z): Loss of -COOTMS group (alpha-cleavage).

    • [M - 90]⁺: Loss of TMS-OH (Trimethylsilanol).

    • 147 m/z: Pentamethyldisiloxane (rearrangement ion common in poly-silylated compounds).

    • 73 m/z: TMS cation (Base peak or very abundant).

2. Spirohydantoin Di-TMS Derivative (Method B)
  • Molecular Ion (M+): ~312 m/z (Stronger intensity than open chain).

  • Key Fragments:

    • [M - 15]⁺ (297 m/z): Loss of methyl.

    • [M - 28]⁺: Loss of CO (characteristic of cyclic ketones/hydantoins).

    • [M - 56]⁺: Loss of ring fragment.

    • Cyclohexane ring fragments: 41, 55, 67, 81 m/z.

Troubleshooting & Validation

"Double Peak" Phenomenon[3]
  • Symptom: You see two peaks in the chromatogram with similar mass spectra but different retention times.

  • Cause: Incomplete derivatization (e.g., Di-TMS vs Tri-TMS) or partial cyclization in the injector.

  • Solution:

    • Check reagents for moisture (TMS reagents hydrolyze easily).

    • Switch to Method B (Cyclization) to collapse both forms into a single stable peak.

    • If using Method A, ensure the injector liner is clean and deactivated (silanized) to prevent catalytic breakdown.

Moisture Sensitivity
  • Symptom: Low response or tailing peaks.

  • Fix: Use fresh BSTFA. Add a small amount of hexane to the final vial if the solution is too viscous or cloudy (cloudiness indicates ammonium chloride/salts precipitating, which is normal, but inject the clear supernatant).

References

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Retrieved from

  • Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids. Retrieved from

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. (Contextual grounding for reagent choice).

Sources

Troubleshooting & Optimization

minimizing side reactions during 1-(Carbamoylamino)cyclohexane-1-carboxylic acid cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The Challenge: The cyclization of 1-(carbamoylamino)cyclohexane-1-carboxylic acid (a ureido acid) to 1,3-diazaspiro[4.5]decane-2,4-dione (cyclohexane spirohydantoin) is a dehydration reaction driven by acid catalysis.[1] While thermodynamically favored under the right conditions, this reaction competes with two primary side pathways: hydrolysis (reversion to the amino acid) and incomplete cyclization .

The Mechanism: Success depends on manipulating the equilibrium. The reaction requires the protonation of the ureido carbonyl or the carboxylic acid to facilitate nucleophilic attack. However, the presence of water (a byproduct of the reaction) can drive the equilibrium backward or hydrolyze the ureido group entirely.

Visualization: Reaction Pathways & Competition

The following diagram illustrates the critical branch points where yield is lost.

ReactionPathways Start Start: Ureido Acid (1-(Carbamoylamino)cyclohexane-1-COOH) Intermediate Tetrahedral Intermediate Start->Intermediate + H+, Heat (Activation) Side1 Side Product A: 1-Aminocyclohexane-1-COOH (Hydrolysis) Start->Side1 Dilute Acid / Excess H2O (Decarbamoylation) Side2 Side Product B: Polymer/Oligomer (Thermal Degradation) Start->Side2 Extreme Heat (>150°C) Dry Melt Intermediate->Start + H2O (Reversibility) Product Target: Spirohydantoin (1,3-diazaspiro[4.5]decane-2,4-dione) Intermediate->Product - H2O (Cyclization) Product->Side1 Prolonged Reflux (Ring Opening)

Figure 1: Mechanistic pathways showing the competition between the desired dehydration (Green) and the parasitic hydrolysis (Red).[1]

Critical Control Points (The "Why" & "How")

To minimize side reactions, you must control three variables: Proton Availability , Water Activity , and Solubility .[1]

A. Acid Concentration (The Driver)
  • Recommendation: Use 6M HCl (hydrochloric acid).

  • The Science: Dilute acids (e.g., 1M) contain too much water, favoring the hydrolysis of the ureido group back to the free amino acid (1-aminocyclohexanecarboxylic acid). Concentrated acids (e.g., conc.[1] H2SO4) can cause charring or sulfonation. 6M HCl provides the optimal balance of proton density to catalyze the ring closure while maintaining enough water to solubilize the salts without dominating the equilibrium [1].

B. Solvent System (The Medium)
  • Recommendation: 10-20% Ethanol/Water mixture (if not using pure 6M HCl).

  • The Science: The cyclohexane ring makes the starting material lipophilic. If the starting material does not dissolve, it cannot cyclize. However, too much organic solvent can precipitate the inorganic salts (if present) or slow down the proton transfer. A slight amount of ethanol aids wetting, but pure aqueous acid is usually sufficient for this specific spiro-system due to the polar ureido group.

C. Reaction Duration (The Goldilocks Zone)
  • Recommendation: 60–90 minutes at reflux.

  • The Science:

    • < 30 mins: Incomplete reaction (Intermediate remains).

    • > 2 hours: The thermodynamic product (Hydantoin) is stable, but extended boiling in acid eventually forces the ring to open (Hydrolysis), reducing yield [2].

Troubleshooting Guide

Use this table to diagnose issues based on your observed results.

SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis: The ureido group cleaved off before cyclizing.[1]Increase Acid Conc: Switch from 2M to 6M HCl. Ensure the system is at a rolling reflux, not just simmering.
Product is a Sticky Gum Oligomerization: Reaction was run too concentrated or "dry."Solvent Volume: Ensure at least 5-10 mL of solvent per gram of reactant. Recrystallize from Ethanol/Water.
Melting Point is Low Mixed Product: Contains unreacted ureido acid.Extend Time: Reflux for an additional 30 mins. Check pH—if it rose >2, add more acid.[1]
White Precipitate during Reflux Product Crash-out: The spirohydantoin is less soluble than the starting material (Good sign!).Do not filter hot. Cool to 0-4°C to maximize precipitation, then filter.[1]
Ammonia Smell Degradation: The ring is breaking down completely.Reduce Temp/Time: You are boiling it too long. Stop immediately.

Validated Protocol: Acid-Catalyzed Cyclization

Objective: Synthesis of 1,3-diazaspiro[4.5]decane-2,4-dione with >90% purity.

Materials
  • 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (Starting Material)[1]

  • Hydrochloric Acid (6M)[1]

  • Ethanol (for recrystallization)[1]

  • Ice bath

Workflow
  • Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend the ureido acid (1.0 equiv) in 6M HCl (10 mL per gram of starting material).

    • Note: The material may not dissolve immediately. This is normal.

  • Reflux: Attach a reflux condenser. Heat the mixture to a rolling reflux (approx. 100°C).

    • Observation: The solid should dissolve as the temperature rises, followed by the potential precipitation of the product (spirohydantoin) as the reaction proceeds (depending on concentration).

  • Timing: Maintain reflux for 60 minutes .

    • QC Check: If the solution is clear, proceed. If solids remain that look different from the starting material (crystalline vs. powder), it is likely the product.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly, then place in an ice bath (0–4°C) for 30 minutes.

    • Why: Rapid cooling can trap impurities. Slow cooling grows purer crystals.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold water (2x) to remove residual acid and urea byproducts.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Diagnostic Decision Tree

Use this logic flow to determine the next step if your analysis (HPLC/TLC) shows impurities.

TroubleshootingTree Check Analyze Crude Product (HPLC / TLC) ImpurityA Impurity: Starting Material (Ureido Acid) Check->ImpurityA Incomplete Conversion ImpurityB Impurity: Amino Acid (Hydrolysis Product) Check->ImpurityB Over-Reaction Clean Product >95% Purity Check->Clean Success ActionA Action: Reflux longer or Increase Acid Conc. ImpurityA->ActionA ActionB Action: Reduce Reflux Time or Lower Acid Conc. ImpurityB->ActionB Final Proceed to Drying Clean->Final

Figure 2: Decision tree for post-reaction analysis.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid instead of Hydrochloric Acid? A: Yes, but proceed with caution.[1] Sulfuric acid is a non-volatile dehydrating agent and can be more effective at driving the cyclization. However, it is harder to wash out of the final crystal lattice than HCl, potentially leading to ash content or charring during drying.[1] If using H2SO4, keep the concentration below 50% [3].

Q: My product turned yellow. What happened? A: Yellowing usually indicates oxidation or oligomerization caused by excessive heat or impurities in the starting material. Recrystallize the product from hot ethanol/water (1:1) with a small amount of activated charcoal to remove the color.

Q: Why is the yield lower than the literature (e.g., <60%)? A: The most common culprit is water solubility . The spirohydantoin has some solubility in acidic water. If you filter while the solution is still warm or don't cool it sufficiently (0°C), you are losing product in the filtrate. Neutralizing the filtrate to pH 5-6 can sometimes precipitate a "second crop," though this may be less pure.[1]

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[1] [1]

  • Lopez, C. A., & Trigo, G. G. (1985).[1] "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228.[1]

  • Meusel, M., & Gutschow, M. (2004).[1] "Recent Developments in Hydantoin Chemistry." Organic Preparations and Procedures International, 36(5), 391-443.[1] [1]

Sources

Technical Support Center: Overcoming Steric Hindrance in the Coupling of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for the challenging amide bond formation with 1-(Carbamoylamino)cyclohexane-1-carboxylic acid. Our focus is to resolve issues stemming from the molecule's inherent steric hindrance.

Introduction: The Challenge of a Doubly Hindered System

1-(Carbamoylamino)cyclohexane-1-carboxylic acid is an α,α-disubstituted amino acid analog. The primary difficulty in its coupling reactions arises from significant steric hindrance around the carboxylic acid group. The gem-disubstituted cyclohexyl ring creates a crowded environment that physically obstructs the approach of both the activating agent and the incoming amine nucleophile.[1] This often leads to failed or low-yielding reactions when using standard peptide coupling protocols. This guide will walk you through the causes of these failures and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why did my standard EDC/HOBt or DCC coupling reaction fail with this substrate?

Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[1][2] Their mechanism involves the formation of an O-acylisourea intermediate, which is then converted to an active ester by an additive like HOBt (1-Hydroxybenzotriazole). In a sterically congested environment, the nucleophilic attack by the amine on this intermediate is slow, and the intermediate itself is prone to rearrangement into an unreactive N-acylurea, terminating the reaction.

Q2: What is the best class of coupling reagent for a sterically demanding acid like this?

For challenging couplings, onium salt-based reagents are the preferred choice.[1] These are broadly categorized into aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) and phosphonium salts (e.g., PyBOP, PyAOP).[3][4] These reagents form highly reactive OAt or OBt active esters that are more susceptible to nucleophilic attack, even by hindered amines, leading to significantly higher yields.[1][5] HATU and the more recent COMU are often cited as superior for particularly difficult couplings.[1][6][7]

Q3: What is the difference between aminium (uronium) and phosphonium salts? Is one better than the other?

Both are highly effective. The key difference lies in a potential side reaction. Aminium/uronium salts like HATU and HBTU can sometimes react with the free amine of the coupling partner to form an inactive guanidinium byproduct.[6][7] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used. Phosphonium reagents like PyBOP and PyAOP do not cause this side reaction, making them "cleaner" choices, especially when driving a reaction to completion with excess reagent.[3] For most cases, however, both classes are excellent starting points for optimization.

Q4: Can microwave irradiation help improve my coupling yields?

Yes, microwave-assisted synthesis can be a powerful tool. The high energy input can overcome the activation barrier of sterically hindered couplings, dramatically reducing reaction times and often improving yields. The combination of a high-potency coupling reagent like COMU with microwave irradiation has proven to be particularly effective for demanding syntheses.[6]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental failures and provides a logical path to a solution.

Logical Flow for Troubleshooting Failed Couplings

G start Coupling Failed (Low or No Yield) reagent Was a standard reagent (EDC, DCC) used? start->reagent upgrade Upgrade to Onium Salt Reagent (HATU, HCTU, COMU, PyBOP) reagent->upgrade Yes conditions Were optimized conditions (Base, Temp, Time) used? reagent->conditions No success Problem Resolved upgrade->success optimize Optimize Reaction Conditions: - Base: Use non-nucleophilic base (DIPEA, 2,4,6-collidine) - Increase temperature (40-60 °C) - Extend reaction time (12-24h) conditions->optimize No side_reaction Are side products observed? (e.g., Guanidinylation) conditions->side_reaction Yes optimize->success switch_reagent Switch Reagent Class: - If using HATU, try PyBOP (Phosphonium) - Consider DEPBT or other alternatives side_reaction->switch_reagent Yes side_reaction:e->success:w No, just low yield switch_reagent->success

Caption: Troubleshooting workflow for hindered couplings.

Problem: Low to No Product Formation

Potential Cause 1: Insufficient Carboxyl Activation Your coupling reagent is not potent enough to overcome the steric barrier and efficiently generate the active ester intermediate.

  • Solution: Switch from carbodiimides (EDC, DCC) to a high-efficiency onium salt reagent. HATU is an excellent first choice due to its high reactivity, which is enhanced by the anchimeric assistance of the pyridine nitrogen from its HOAt-derived active ester.[3] COMU is a modern alternative that offers comparable or even superior reactivity to HATU and avoids the use of potentially explosive HOBt/HOAt derivatives.[6][7][8]

Table 1: Comparison of Common Coupling Reagents for Hindered Substrates

ReagentClassRelative ReactivityKey AdvantagesPotential Issues
EDC/DCCCarbodiimideLowInexpensive, commonInefficient for hindered cases, N-acylurea formation, DCU byproduct is insoluble[7]
HBTU/HCTUAminium SaltHighEffective, widely usedCan cause guanidinylation of the amine[7]
HATU Aminium SaltVery HighExcellent for difficult couplings, fast reaction rates[3]Guanidinylation side product possible, higher cost
COMU Uronium SaltVery HighHigh reactivity, safer (Oxyma-based), good solubility[7][8]Limited solution stability for pre-prepared solutions[8]
PyBOP Phosphonium SaltHighDoes not cause guanidinylation, clean reactions[3]Byproducts can be difficult to remove in some cases

Potential Cause 2: Suboptimal Reaction Conditions Even with a powerful coupling reagent, the conditions must be fine-tuned for a hindered system.

  • Solution:

    • Base Selection: Use a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is standard, but for extremely challenging cases, a stronger base like 2,4,6-collidine or Proton-Sponge® may be beneficial. Use 2-4 equivalents.

    • Temperature: Room temperature may be insufficient. Gently heating the reaction to 40-50 °C can provide the necessary energy to overcome the activation barrier.

    • Reaction Time: Hindered couplings are slow. Allow the reaction to proceed for at least 12-24 hours.

    • Concentration: Increasing the concentration of reactants (e.g., to 0.5 M) can accelerate the bimolecular coupling reaction.[9]

Problem: Formation of Side Products

Potential Cause: Guanidinylation of the Amine When using an aminium/uronium reagent like HATU or HCTU, the reagent can react directly with your amine coupling partner, rendering it inactive.[6][7] This is often observed as a byproduct in your LC-MS analysis.

  • Solution:

    • Pre-activation: Activate the carboxylic acid first before adding the amine. Dissolve the 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent and stir for 15-30 minutes. Then, add the amine component to this pre-activated mixture.

    • Switch Reagent Class: Change to a phosphonium salt reagent like PyBOP or PyAOP. These reagents are incapable of this side reaction and are an excellent choice for ensuring a clean reaction profile.[3]

Mechanism Visualization: Activation with HATU

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Cyclohexyl Acid) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster Fast HATU HATU + Base HATU->ActiveEster Amide R-CO-NH-R' (Desired Product) ActiveEster->Amide Amine R'-NH2 (Amine Partner) Amine->Amide Sterically Slowed

Caption: HATU activation and subsequent aminolysis.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is a robust starting point for coupling 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (1.0 eq) in anhydrous DMF (to make a 0.1 - 0.5 M solution).

    • Add HATU (1.1 eq).

    • Add Diisopropylethylamine (DIPEA) (3.0 eq).

  • Pre-activation:

    • Stir the mixture at room temperature for 20 minutes. The solution may change color.

  • Coupling:

    • Add the amine component (1.2 eq) to the flask.

    • Stir the reaction at room temperature. Monitor by LC-MS. If the reaction is sluggish after 4 hours, warm the mixture to 40 °C and continue stirring for 12-24 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Coupling Using COMU

This protocol uses a newer generation uronium salt, which can be advantageous in terms of reactivity and safety.

  • Reagent Preparation:

    • In a clean, dry flask, dissolve 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Coupling:

    • Add DIPEA (3.0 eq) to the mixture.

    • Immediately add the amine component (1.2 eq). Note: Unlike HATU, extended pre-activation with COMU is generally not required.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1. The byproducts of COMU are generally water-soluble, which can simplify purification.[8]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link][6]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. [Diagram]. Retrieved from [Link]

  • Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 0969. [Link][10]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link][11]

  • DR. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Video]. YouTube. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link][12]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link][13]

  • Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • El-Faham, A., & Albericio, F. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 48(5), 1269-1277. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link][8]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. [PDF]. Retrieved from [Link]

Sources

Validation & Comparative

Conformational Locking in Urea Scaffolds: 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid vs. Linear Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the transition from flexible linear chains to rigid cyclic scaffolds is a fundamental strategy to improve potency and metabolic stability. This guide provides a technical comparison between 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (a constrained spiro-precursor) and its linear urea derivatives (such as N-carbamoyl amino acids).

While linear ureas offer synthetic simplicity and hydrogen-bonding flexibility, the cyclohexane-constrained analogue leverages the Thorpe-Ingold effect to pre-organize the bioactive conformation. This restriction reduces the entropic penalty of binding but introduces a unique chemical liability: rapid cyclization to spirohydantoins. This guide dissects these trade-offs for drug developers optimizing urea-based pharmacophores.

Structural & Physicochemical Analysis[1][2][3][4][5]

The core difference lies in the


-carbon substitution. The linear derivatives possess a proton or a single alkyl group at the 

-position, allowing free rotation. The cyclohexane derivative features a gem-disubstituted

-carbon, locking the bond angles and restricting the conformational space.
Comparative Physicochemical Profile[4]
Feature1-(Carbamoylamino)cyclohexane-1-carboxylic acidLinear Urea Derivative (e.g., N-Carbamoylalanine)Impact on Drug Design
Conformational Freedom Restricted (Rigid) High (Flexible) Rigid scaffolds pay a lower entropy cost upon binding to targets (e.g., LAT1, enzymes).

-Carbon Sterics
Quaternary (Gem-disubstituted)Tertiary or SecondaryQuaternary centers block

-proton abstraction, preventing racemization and metabolic degradation.
Lipophilicity (cLogP) ~0.5 – 1.2 (Estimated)-1.5 – -0.5The cyclohexane ring acts as a "lipophilic ball," improving membrane permeability compared to polar linear chains.
Chemical Stability Low (Prone to cyclization)High (Stable open chain)The cyclic analogue spontaneously dehydrates to form spirohydantoins under acidic/thermal stress.
TPSA ~90 Ų~90 ŲSimilar polar surface area, but the cyclic form shields the polar groups more effectively.
The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The cyclohexane ring compresses the internal bond angle at the quaternary carbon (< 109.5°), which forces the external groups (Carboxyl and Urea) closer together.

  • Linear Ureas: The distance between the nucleophilic urea nitrogen and the electrophilic carbonyl carbon is variable.

  • Cyclic Analogue: The groups are held in proximity, dramatically increasing the rate of intramolecular cyclization.

Synthetic Pathways & Manufacturing Logic

The synthesis of the cyclic urea acid differs fundamentally from linear ureas due to the steric crowding of the cyclohexane ring.

Diagram 1: Comparative Synthetic Logic

The following diagram illustrates the divergence in synthesis, highlighting the "Bucherer-Bergs" route required for the cyclic scaffold versus the standard isocyanate coupling for linear derivatives.

SynthesisComparison cluster_Linear Linear Urea Synthesis cluster_Cyclic Cyclic Constraint Synthesis LinearStart Amino Acid (Alanine/Glycine) LinearProduct Linear Urea Derivative LinearStart->LinearProduct Nucleophilic Addition Isocyanate KOCN or R-NCO Isocyanate->LinearProduct Ketone Cyclohexanone Bucherer Bucherer-Bergs (KCN / (NH4)2CO3) Ketone->Bucherer Hydantoin Spirohydantoin Intermediate Bucherer->Hydantoin Cyclization Hydrolysis Base Hydrolysis (Ba(OH)2) Hydantoin->Hydrolysis Ring Opening CyclicProduct 1-(Carbamoylamino) cyclohexane-1-carboxylic acid Hydrolysis->CyclicProduct Careful Neutralization CyclicProduct->Hydantoin Spontaneous Recyclization (Acid/Heat)

Caption: Comparative synthesis showing the reversibility of the cyclic urea acid back to the spirohydantoin, a constraint not present in linear analogues.

Biological Performance & Mechanism[6]

Metabolic Stability (The Steric Shield)

Linear urea derivatives, particularly those based on natural amino acids, are susceptible to amidases and peptidases. The enzyme can easily access the peptide-like bond.

  • Mechanism: The 1-(Carbamoylamino)cyclohexane-1-carboxylic acid utilizes the cyclohexane ring as a steric shield . The bulky ring prevents the catalytic triad of proteases from approaching the carbonyl carbon effectively.

  • Outcome: Significantly increased half-life in plasma compared to N-carbamoyl-glycine.

Target Binding Entropy
  • Linear: High entropic penalty.[1] The molecule must "freeze" multiple rotatable bonds to fit the binding pocket.

  • Cyclic: Pre-organized. The cyclohexane ring locks the

    
     and 
    
    
    
    torsion angles. If the locked conformation matches the receptor's active state, binding affinity (
    
    
    ) increases exponentially due to the reduced
    
    
    loss.

Experimental Protocols

Protocol A: Synthesis of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Note: This protocol avoids the formation of the stable spirohydantoin by using mild basic hydrolysis.

  • Hydantoin Formation: React cyclohexanone (10 mmol) with potassium cyanide (20 mmol) and ammonium carbonate (40 mmol) in 50% EtOH/H2O at 60°C for 24h. Isolate the precipitate (1,3-diazaspiro[4.5]decane-2,4-dione).

  • Ring Opening (Critical Step):

    • Suspend the spirohydantoin (1.0 g) in 10% Barium Hydroxide (Ba(OH)2) solution.

    • Reflux at 100°C for 48 hours. Rationale: Barium hydroxide is preferred over NaOH to facilitate precipitation of the carbonate byproduct.

    • Filter hot to remove BaCO3.

  • Neutralization:

    • Cool the filtrate to 0°C.

    • Bubble CO2 gas through the solution to precipitate excess Barium. Filter.

    • Carefully adjust pH to 6.5–7.0 using dilute H2SO4. Warning: Lowering pH < 5.0 will catalyze recyclization back to the hydantoin.

  • Isolation: Lyophilize the supernatant to obtain the white powder product.

Protocol B: Comparative Cyclization Kinetics Assay

This assay quantifies the "Thorpe-Ingold" instability of the cyclic urea compared to the linear variant.

Materials:

  • Compound A: 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.[2]

  • Compound B: N-Carbamoyl-2-methylalanine (Linear control).

  • Buffer: 0.1 M HCl (pH 1.0).

Method:

  • Dissolve 10 mM of each compound in the acidic buffer at 37°C.

  • Monitor via HPLC (C18 column, UV 210 nm) at t=0, 15, 30, 60, and 120 mins.

  • Expectation:

    • Compound A: Rapid appearance of a new peak (Spirohydantoin) with lower polarity (longer retention time).

    • Compound B: Minimal change (Linear ureas are stable to acid-catalyzed cyclization at this timescale).

Decision Matrix: When to Use Which?

Diagram 2: Selection Logic for Drug Design

DecisionMatrix Start Design Goal Metabolic Need Metabolic Stability? Start->Metabolic Potency Need Higher Potency? Metabolic->Potency Yes Linear Use Linear Urea (Flexible, Stable, Cheap) Metabolic->Linear No (Cost driven) Solubility Need Water Solubility? Potency->Solubility No Cyclic Use Cyclohexane Urea (Rigid, Metabolic Shield, Potent) Potency->Cyclic Yes (Pre-organization) Solubility->Linear Yes (High) Solubility->Cyclic No (Lipophilicity needed)

Caption: Logical flow for selecting between linear and cyclic urea scaffolds based on ADME requirements.[3][4][5][6][7]

References

  • Conformational Restriction in Medicinal Chemistry: The principles of the Thorpe-Ingold effect and rigidific

    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General reference for J. Med. Chem. principles on bioisosteres).

  • Synthesis of 1-aminocyclohexanecarboxylic acid derivatives: Methodologies for Bucherer-Bergs synthesis and hydrolysis.

    • Source:Royal Society of Chemistry (Perkin Trans. 1)
    • URL:[Link]

  • Urea Derivatives in Drug Discovery: Comprehensive review of urea pharmacophores.

    • Source:Journal of Medicinal Chemistry (PMC)
    • URL:[Link]

  • Metabolic Stability of Cyclic Amino Acids: D

    
    -disubstituted amino acids to proteolysis.
    
    • Source:Semantic Scholar / American Journal of Medicinal Chemistry
    • URL:[Link]

  • PubChem Compound Summary: 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Sources

Technical Guide: IR Spectroscopy Identification of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the infrared (IR) spectroscopic characterization of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (also known as 1-ureidocyclohexanecarboxylic acid). This compound is a critical intermediate in the hydrolysis of spirohydantoins (specifically 1,3-diazaspiro[4.5]decane-2,4-dione) to form 1-aminocyclohexanecarboxylic acid.

Correct identification relies on distinguishing the acyclic ureido acid (Target) from its cyclic hydantoin precursor (Impurity). This distinction is achieved by monitoring the shift from the sharp, dual-carbonyl signals of the hydantoin ring to the broad hydroxyl and distinct amide/acid carbonyl bands of the open-chain acid.

Structural Context & Analytical Workflow

The identification of this compound is best understood within the context of the Bucherer-Bergs reaction pathway. The target compound is the open-ring hydrolysis product of the spirohydantoin.

G cluster_analysis IR Control Points Cyclohexanone Cyclohexanone (Starting Material) Hydantoin 1,3-diazaspiro[4.5]decane-2,4-dione (Cyclic Impurity) Cyclohexanone->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) UreidoAcid 1-(Carbamoylamino)cyclohexane- 1-carboxylic acid (TARGET) Hydantoin->UreidoAcid Partial Hydrolysis (NaOH, Mild Heat) AminoAcid 1-Aminocyclohexane- 1-carboxylic acid (Final Product) UreidoAcid->AminoAcid Full Hydrolysis (Conc. HCl, Reflux)

Figure 1: Synthesis and hydrolysis pathway.[1] The critical quality attribute (CQA) is the ring-opening step from Hydantoin to Ureido Acid.

IR Spectral Assignment & Comparison

The most common error in identifying this compound is confusing it with the unhydrolyzed spirohydantoin. The table below outlines the definitive spectral differences.

Comparative Band Assignment Table
Functional GroupVibration ModeTarget: Ureido Acid (Open Chain)Impurity: Spirohydantoin (Closed Ring)
O-H (Acid) Stretch2500–3300 cm⁻¹ (Broad) Diagnostic for -COOH.[2] Overlaps C-H.Absent Key differentiator.[1][3]
N-H (Urea/Imide) Stretch3300–3500 cm⁻¹ Multiple bands (primary amide -NH₂).[1]~3140–3200 cm⁻¹ Single sharp band (cyclic imide N-H).[1]
C=O (Carbonyl) StretchTwo distinct regions: 1. Acid C=O: ~1700–1720 cm⁻¹ 2.[1][4] Urea (Amide I): ~1650–1690 cm⁻¹ Doublet (Ring Strain): 1.[1] High Freq: ~1770 cm⁻¹ (w)2.[1] Low Freq: ~1710–1730 cm⁻¹ (s)
Amide II N-H Bend1550–1640 cm⁻¹ Present (Acyclic Amide).[1]Absent Cyclic imides lack this band.[1]
C-H (Cyclohexane) Stretch2850–2950 cm⁻¹ Asym/Sym -CH₂- stretches.[2]2850–2950 cm⁻¹ Identical to target.[1]
Fingerprint Skeletal~1200–1300 cm⁻¹ (C-O stretch)~940 cm⁻¹ (O-H bend)~1400 cm⁻¹ (C-N stretch)Distinct ring modes.[1]

Technical Insight: The presence of the Amide II band (~1600 cm⁻¹) and the broad O-H stretch are the positive confirmation markers for the target Ureido Acid. If you see a sharp doublet at 1770/1730 cm⁻¹, the ring is still closed.

Experimental Protocol: Sample Preparation & Analysis

To ensure spectral fidelity, particularly for the broad carboxylic acid bands, the following protocol is recommended.

Method A: KBr Pellet (Preferred for Solids) [1]
  • Rationale: Provides the best resolution for the broad O-H stretch region, which can be attenuated in ATR due to poor contact or refractive index mismatch.

  • Protocol:

    • Dry Sample: Ensure the ureido acid sample is dried under vacuum at 40°C for 4 hours to remove surface water (which interferes with the O-H region).

    • Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.

    • Grind: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Press: Compress at 8–10 tons of pressure for 2 minutes to form a transparent disc.

    • Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.

Method B: ATR (Attenuated Total Reflectance)
  • Rationale: Rapid screening for reaction monitoring (Hydantoin vs. Acid).

  • Protocol:

    • Place solid sample directly on the Diamond/ZnSe crystal.

    • Apply high pressure using the anvil clamp to ensure good contact.

    • Note: The carbonyl peaks (1700–1770 cm⁻¹) will be sharp and easily distinguishable, making this excellent for checking the disappearance of the hydantoin 1770 cm⁻¹ band.

Detailed Spectral Interpretation Logic

Use this logic flow to validate your spectrum:

DecisionTree Start Analyze Spectrum (1500 - 3500 cm⁻¹) CheckOH Is there a BROAD absorption 2500 - 3300 cm⁻¹? Start->CheckOH CheckCO Check Carbonyl Region (1650 - 1800 cm⁻¹) CheckOH->CheckCO Yes IsHydantoin Likely Spirohydantoin (Impurity) CheckOH->IsHydantoin No (Sharp peaks only) IsAcid Likely Ureido Acid (Target) CheckCO->IsAcid Single Broad/Split Peak ~1700 & 1660 cm⁻¹ CheckCO->IsHydantoin Sharp Doublet ~1770 & 1730 cm⁻¹ IsMix Mixture / Incomplete Hydrolysis CheckCO->IsMix Three peaks visible (1770, 1720, 1660)

Figure 2: Spectral Decision Tree for QC verification.[1]

References
  • NIST Chemistry WebBook . Cyclohexanecarboxylic acid IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link][1]

  • Ware, E. (1950).[6] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[6][7] (Foundational text on Bucherer-Bergs reaction products and hydrolysis).

  • UCLA Chemistry & Biochemistry . Table of Characteristic IR Absorptions. Available at: [Link][1]

  • Specac Application Notes . Interpreting Infrared Spectra of Cyclic Imides vs Amides. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Analysis of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel chemical entities is paramount. Non-proteinogenic amino acids, such as 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, are crucial building blocks in the design of peptidomimetics and other therapeutic agents. Their purity and structural integrity directly impact downstream applications, from biological assays to clinical trials. This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, moving from foundational elemental analysis to modern spectroscopic and chromatographic methods.

Elemental Analysis: The Foundational Purity Check

Elemental Analysis (EA), specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a fundamental assessment of a compound's purity.[1][2] It operates on the principle of combustion analysis, where a sample is burned in an oxygen-rich environment, and the resulting gases (CO2, H2O, and N2) are quantitatively measured.[2][3][4][5] This technique provides the mass percentages of C, H, and N, which can be compared against the theoretical values calculated from the compound's molecular formula.

For 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, the molecular formula is C8H14N2O3 . The theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011896.08851.60%
Hydrogen (H)1.0081414.1127.58%
Nitrogen (N)14.007228.01415.04%
Oxygen (O)15.999347.99725.78%
Total 186.211 100.00%

Table 1: Theoretical elemental composition of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

In practice, experimental results are considered acceptable if they fall within ±0.4% of the theoretical values. This tolerance accounts for minor instrumental variations and sample handling. Deviations outside this range may indicate the presence of impurities, such as residual solvents or inorganic salts.

Experimental Protocol: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard, such as sulfanilic acid, to ensure accuracy.[6]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried 1-(Carbamoylamino)cyclohexane-1-carboxylic acid into a tin capsule.

  • Analysis: Place the capsule into the autosampler of the elemental analyzer. The instrument will drop the sample into a high-temperature furnace (around 1000°C) for "flash combustion".[2][6]

  • Data Acquisition: The combustion products are separated by gas chromatography and quantified by a thermal conductivity detector (TCD). The instrument's software calculates the percentage of C, H, and N.[3][7]

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s1 Dry Sample s2 Weigh 1-3 mg s1->s2 s3 Encapsulate in Tin s2->s3 a1 Flash Combustion (~1000°C) s3->a1 Autosampler a2 Gas Separation (GC Column) a1->a2 a3 Detection (TCD) a2->a3 r1 Data Processing & Calculation a3->r1 Signal r2 Final Report (%C, %H, %N) r1->r2

A typical workflow for CHN elemental analysis.

While essential, elemental analysis only confirms the bulk elemental composition. It cannot distinguish between isomers or detect impurities with a similar elemental makeup. Therefore, a multi-technique approach is necessary for comprehensive characterization.

Chromatographic and Spectroscopic Techniques: A Deeper Look

To complement elemental analysis, a suite of more specific techniques should be employed to confirm identity, structure, and purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of modern organic analysis.[8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] For a compound like 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, a non-proteinogenic amino acid, reversed-phase HPLC is a suitable method for purity determination.[10][11][12]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent, such as a water/acetonitrile mixture.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Analysis: Inject 10 µL of the sample solution. The purity is typically assessed by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry.[13][14] It is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.[9][15][16] For 1-(Carbamoylamino)cyclohexane-1-carboxylic acid (MW = 186.21 g/mol ), one would expect to see ions corresponding to [M+H]+ at m/z 187.2 or [M+Na]+ at m/z 209.2 in positive ion mode.

Workflow for HPLC and LC-MS Analysis

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_detect Detection p1 Dissolve Sample (e.g., 1 mg/mL) p2 Filter Solution p1->p2 lc1 Injection p2->lc1 lc2 C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 d1 UV Detector (Purity) lc3->d1 d2 Mass Spectrometer (Identity) lc3->d2 r1 Purity Report (Area %) d1->r1 Chromatogram r2 Identity Confirmation (m/z) d2->r2 Mass Spectrum

Integrated workflow for purity and identity analysis by HPLC/LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[8][17][18][19] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the unambiguous confirmation of the compound's connectivity and stereochemistry.[18][20]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (such as COSY and HSQC) on a 400 MHz or higher spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the spectra should be consistent with the proposed structure of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Comparative Analysis of Techniques

TechniqueInformation ProvidedPrimary UseSample AmountThroughput
Elemental Analysis (EA) Bulk elemental composition (%C, H, N)Purity confirmation against theoretical formula1-3 mgHigh
HPLC-UV Purity, presence of non-isomeric impuritiesQuantitative purity assessment< 1 mgHigh
LC-MS Molecular weight of parent and impuritiesIdentity confirmation, impurity identification< 1 mgHigh
NMR Spectroscopy Unambiguous molecular structure, isomeric purityDefinitive structural elucidation5-10 mgLow

Table 2: Comparison of analytical techniques for the characterization of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

Conclusion and Recommendations

A comprehensive quality assessment of 1-(Carbamoylamino)cyclohexane-1-carboxylic acid relies on an integrated analytical approach. While elemental analysis provides a foundational check of bulk composition, it is insufficient on its own. It should be complemented by high-resolution techniques to ensure the material's integrity for research and development.

For routine quality control, a combination of Elemental Analysis and HPLC-UV provides a robust measure of purity. For initial characterization of a new batch or for troubleshooting, LC-MS is essential for identity confirmation. Finally, NMR spectroscopy stands as the definitive method for structural verification and should be performed to establish a reference standard for any new synthetic route. By employing this multi-technique strategy, researchers and drug developers can ensure the quality and consistency of this valuable synthetic building block.

References

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • LECO Corporation. (n.d.). Combustion Analysis for Elemental Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Combustion analysis. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671–2688. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • VELP Scientifica. (2021). CHNS Determination in reference soil samples. Retrieved from [Link]

  • Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • IS MUNI. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • UC CORE. (n.d.). Purity Determination by LC-MS. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Unknown Source. (n.d.). Element analysis.
  • ResearchGate. (2012, July). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2012, December 21). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Retrieved from [Link]

  • Unknown Source. (n.d.). analysis of amino acids by high performance liquid chromatography.
  • PubChem. (n.d.). 1-(2-Aminopropanoylamino)cyclohexane-1-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 1-(Carbamoylamino)cyclohexane-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the Compound

1-(Carbamoylamino)cyclohexane-1-carboxylic acid is a derivative of cyclohexane carboxylic acid. Based on the hazard profiles of analogous compounds, it should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6][7] Prudent laboratory practice dictates that in the absence of specific toxicological data, this compound should be handled with care to minimize exposure.

Assumed Hazard Profile:

Hazard ClassCategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][4][5]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)H335: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensuring personal safety. The following table outlines the recommended PPE for various laboratory operations involving 1-(Carbamoylamino)cyclohexane-1-carboxylic acid.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[1][3][8]Nitrile or latex gloves.Standard laboratory coat.NIOSH-approved N95 dust mask or higher if the process may generate dust.[3]
Solution Preparation and Transfers Chemical splash goggles or a face shield.[8][9]Nitrile or latex gloves.Chemical-resistant laboratory coat or apron.Work in a certified chemical fume hood.
Running Reactions Chemical splash goggles and a face shield.[8][9]Nitrile or latex gloves. Change gloves immediately if contaminated.Chemical-resistant laboratory coat.Operations should be conducted within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[8][9]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant coveralls or apron.NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.[10]
Visualizing PPE Selection:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Operation Operation Potential for Splash Potential for Splash Operation->Potential for Splash Evaluate Potential for Aerosol/Dust Potential for Aerosol/Dust Operation->Potential for Aerosol/Dust Evaluate Goggles/Face Shield Goggles/Face Shield Potential for Splash->Goggles/Face Shield High Gloves Gloves Potential for Splash->Gloves Always Lab Coat/Apron Lab Coat/Apron Potential for Splash->Lab Coat/Apron High Potential for Aerosol/Dust->Goggles/Face Shield Moderate Fume Hood/Respirator Fume Hood/Respirator Potential for Aerosol/Dust->Fume Hood/Respirator High

Caption: PPE selection workflow based on operational risk assessment.

Safe Handling and Operational Protocols

Adherence to standardized procedures is critical for minimizing exposure and ensuring the well-being of all laboratory personnel.

General Handling Practices
  • Work Area: Always handle 1-(Carbamoylamino)cyclohexane-1-carboxylic acid in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[1][8]

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.[1][4][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2]

Step-by-Step Handling Protocol
  • Preparation: Don the appropriate PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Reaction: Conduct all reactions within a chemical fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: Quench the reaction carefully and work up as required, maintaining all safety precautions.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Don PPE Don PPE Start->Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Run Reaction Run Reaction Prepare Solution->Run Reaction Work-up Work-up Run Reaction->Work-up Waste Disposal Waste Disposal Work-up->Waste Disposal End End Waste Disposal->End

Caption: A generalized workflow for experiments involving the target compound.

Emergency Procedures: Preparedness is Key

Spill Management
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to your laboratory supervisor or safety officer.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 1-(Carbamoylamino)cyclohexane-1-carboxylic acid must be handled as hazardous chemical waste.

  • Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the full chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[1][3] Do not dispose of it down the drain or in the regular trash.[3]

By adhering to these guidelines, you can confidently and safely handle 1-(Carbamoylamino)cyclohexane-1-carboxylic acid, ensuring a secure environment for groundbreaking research.

References

  • Thoreauchem. 1-(carbamoylamino)cyclohexane-1-carboxylic acid-32976-23-1. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • PhytoTech Labs. SAFETY DATA SHEET - 1-Aminocyclopropanecarboxylic acid. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Cyclohexanecarboxylic acid. [Link]

  • PubChem. 1-Aminocyclohexanecarboxylic acid. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. [Link]

  • Chem Service. SAFETY DATA SHEET - Cyclohexanecarboxylic acid. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Carbamoylamino)cyclohexane-1-carboxylic acid
Reactant of Route 2
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1-(Carbamoylamino)cyclohexane-1-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。